molecular formula C10H9N5O3 B11766293 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine

Cat. No.: B11766293
M. Wt: 247.21 g/mol
InChI Key: HGUAEXLXTHDSTM-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a methoxy-nitrophenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine typically involves the reaction of 4-methoxy-3-nitroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous-flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(4-Hydroxy-3-nitrophenyl)-1,2,4-triazin-3-amine.

    Reduction: Formation of 5-(4-Methoxy-3-aminophenyl)-1,2,4-triazin-3-amine.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazine: Similar structure but lacks the amine group.

    4-Methoxy-3-nitrophenyl-1,2,4-triazine: Similar structure but with different substitution patterns.

    5-(4-Methoxyphenyl)-1,2,4-triazine: Lacks the nitro group.

Uniqueness

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups with the triazine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

5-(4-methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C10H9N5O3/c1-18-9-3-2-6(4-8(9)15(16)17)7-5-12-14-10(11)13-7/h2-5H,1H3,(H2,11,13,14)

InChI Key

HGUAEXLXTHDSTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=NC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

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